Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
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Overview
Description
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It features a cyclopropylmethoxy group attached to the benzene ring, which is further substituted with a hydroxyl group and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(cyclopropylmethoxy)-4-oxobenzoic acid.
Reduction: Formation of 3-(cyclopropylmethoxy)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropylmethoxy group may interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methoxy)-4-hydroxybenzoate
- Methyl 3-(ethoxy)-4-hydroxybenzoate
- Methyl 3-(propoxy)-4-hydroxybenzoate
Uniqueness
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzoates. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFVSSCQAPWJEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OCC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855905 |
Source
|
Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848574-60-7 |
Source
|
Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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